molecular formula C12H8ClN3O2S B12883686 N-(4-Chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 67305-31-1

N-(4-Chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12883686
CAS No.: 67305-31-1
M. Wt: 293.73 g/mol
InChI Key: YFDJWJKEOAAFML-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with an isoxazole ring, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-4-chlorobenzothiazole with 5-methylisoxazole-4-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal enzymatic functions . Additionally, it may modulate signaling pathways involved in inflammation and pain, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of benzothiazole and isoxazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

67305-31-1

Molecular Formula

C12H8ClN3O2S

Molecular Weight

293.73 g/mol

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H8ClN3O2S/c1-6-7(5-14-18-6)11(17)16-12-15-10-8(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,15,16,17)

InChI Key

YFDJWJKEOAAFML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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